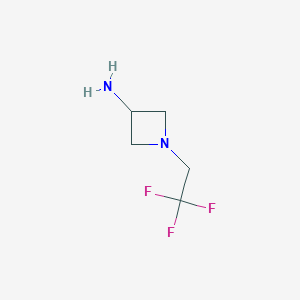

1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)3-10-1-4(9)2-10/h4H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFBEMCYEOAHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and tunable physicochemical properties is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" motif, providing a unique three-dimensional architecture that can favorably influence the pharmacological profile of a drug candidate.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more flexible pyrrolidine, endows it with a unique reactivity profile that is both manageable in synthesis and advantageous for molecular interactions with biological targets.[3]

This guide focuses on a specific, yet increasingly important, derivative: 1-(2,2,2-Trifluoroethyl)azetidin-3-amine . The strategic incorporation of a trifluoroethyl group onto the azetidine nitrogen introduces profound changes to the molecule's properties. The strongly electron-withdrawing nature of the trifluoromethyl group significantly modulates the basicity of the amine, a critical parameter for controlling off-target effects and improving pharmacokinetic profiles.[4] Furthermore, the C-F bond's high strength enhances metabolic stability, a key attribute in developing durable therapeutics.[5]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the core chemical properties of this compound, a detailed synthetic protocol, and an exploration of its reactivity and strategic applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

Core Chemical Properties

| Property | Value (Predicted/Estimated) | Source/Method |

| CAS Number | 1339236-05-3 | --INVALID-LINK-- |

| Molecular Formula | C₅H₉F₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 154.13 g/mol | --INVALID-LINK-- |

| pKa (of the azetidine nitrogen) | 7.5 - 8.5 | Prediction based on structure |

| logP | 0.5 - 1.0 | Prediction based on structure |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

pKa Estimation: The basicity of the azetidine nitrogen is significantly reduced by the strong electron-withdrawing effect of the adjacent 2,2,2-trifluoroethyl group. This is a desirable feature in medicinal chemistry as it can minimize off-target interactions, particularly with ion channels like the hERG channel.[6] While the pKa of the parent azetidine is approximately 11.29, the introduction of the trifluoroethyl group is expected to lower this value into the range of 7.5 to 8.5. This positions the amine to be partially protonated at physiological pH, influencing its solubility and interactions with biological targets.

logP Calculation: The partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[7] Online prediction tools suggest a logP value in the range of 0.5 to 1.0 for this molecule, indicating a favorable balance between aqueous solubility and lipid membrane permeability.[1][8]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and IR data can be predicted based on the analysis of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the trifluoroethyl group. The protons on the carbon adjacent to the nitrogen (C2 and C4 of the azetidine ring) would appear as multiplets in the downfield region, typically between 3.0 and 4.0 ppm. The proton at C3, attached to the primary amine, would likely be a multiplet around 3.5-4.0 ppm. The methylene protons of the trifluoroethyl group would exhibit a quartet due to coupling with the three fluorine atoms, appearing in the range of 3.0-3.5 ppm. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the five carbon atoms. The carbons of the azetidine ring are expected in the range of 40-60 ppm. The carbon of the CF₃ group would be a quartet with a large C-F coupling constant, appearing around 120-130 ppm. The CH₂ carbon of the trifluoroethyl group would also be a quartet due to coupling with the fluorine atoms, but with a smaller coupling constant, and would be found in the range of 50-60 ppm.

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the amine and the C-F bonds. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹.[9] A strong absorption band due to C-F stretching is anticipated in the region of 1000-1350 cm⁻¹. The C-N stretching vibration of the aliphatic amine would be observed in the 1020-1250 cm⁻¹ range.[9]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the N-alkylation of a suitable azetidin-3-amine precursor. A robust and widely applicable method is reductive amination.[10][11] This approach offers high functional group tolerance and typically proceeds under mild conditions.

Proposed Synthetic Workflow: Reductive Amination

The following diagram illustrates a proposed two-step synthetic route starting from a commercially available protected azetidin-3-amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide

-

Reaction Setup: To a solution of 1-Boc-azetidin-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added triethylamine (1.5 eq).

-

Addition of Reagent: The mixture is cooled to 0 °C, and ethyl trifluoroacetate (1.2 eq) is added dropwise.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide.

Step 2: Synthesis of this compound

-

Reduction: The N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq) is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by the addition of 1 M hydrochloric acid. The mixture is then stirred at room temperature for 1 hour to ensure complete hydrolysis of the borane complexes.

-

Deprotection and Isolation: The mixture is concentrated under reduced pressure to remove the organic solvents. The aqueous residue is basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Final Purification: The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the strained azetidine ring and the electronic effects of the trifluoroethyl and amino substituents.

Nucleophilicity and Basicity

-

Primary Amine (C3-NH₂): The primary amine at the 3-position is the most nucleophilic and basic site on the molecule. It will readily undergo reactions typical of primary amines, such as acylation, sulfonylation, and alkylation.

-

Azetidine Nitrogen (N1): The nitrogen atom of the azetidine ring is a tertiary amine. Its basicity and nucleophilicity are significantly attenuated by the strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group. This reduced basicity contributes to the kinetic stability of the azetidine ring under acidic conditions.[10]

Ring Strain and Stability

The azetidine ring possesses approximately 25.4 kcal/mol of ring strain, making it more reactive than larger, unstrained rings like pyrrolidine.[12] However, it is considerably more stable than the highly strained aziridine ring.[12] The N-trifluoroethyl group is expected to enhance the stability of the azetidine ring towards acid-catalyzed ring-opening due to the decreased basicity of the ring nitrogen, which disfavors protonation.

The following diagram illustrates the key reactivity sites of the molecule.

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the rigid azetidine scaffold and the property-modulating trifluoroethyl group makes this compound a valuable building block in drug discovery.

-

Scaffold for Novel Therapeutics: The primary amine at the 3-position serves as a versatile handle for the introduction of various functional groups, allowing for the rapid generation of compound libraries for high-throughput screening. The rigid azetidine core helps to pre-organize these substituents in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

-

Modulation of Physicochemical Properties: As previously discussed, the trifluoroethyl group is a powerful tool for fine-tuning key drug-like properties:

-

Metabolic Stability: The high strength of the C-F bond can block sites of metabolism, leading to an increased half-life of the drug.[5]

-

Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral absorption.[7]

-

Basicity (pKa): The reduction in the basicity of the azetidine nitrogen can mitigate potential toxicities associated with high basicity and improve the overall pharmacokinetic profile.[4]

-

-

Bioisosteric Replacement: The N-trifluoroethyl azetidine motif can be used as a bioisostere for other chemical groups to improve the properties of a lead compound. For instance, it can replace more metabolically labile or more basic N-alkyl groups.

While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, the strategic use of N-fluoroalkylated azetidines is an active area of research in medicinal chemistry, with numerous patent applications highlighting their potential in various therapeutic areas.

Conclusion

This compound represents a powerful and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained azetidine core and the property-enhancing trifluoroethyl group offers medicinal chemists a valuable tool to design novel therapeutic agents with improved metabolic stability, modulated basicity, and favorable pharmacokinetic profiles. The synthetic accessibility of this compound, coupled with its predictable reactivity, ensures its continued and growing importance in the development of next-generation pharmaceuticals. This guide provides a foundational understanding of its chemical properties, a practical synthetic approach, and insights into its strategic application, empowering researchers to effectively leverage this promising scaffold in their drug discovery endeavors.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. Software simplifies LogP calculation | Laboratory Talk [laboratorytalk.com]

- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. platform.softwareone.com [platform.softwareone.com]

- 6. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 1-(2-Fluoroethyl)azetidin-3-amine [myskinrecipes.com]

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS Number 1339236-05-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of the trifluoroethyl group onto the azetidine scaffold offers a unique combination of physicochemical properties desirable for modern drug discovery. This document details the compound's structure and properties, proposes a robust synthetic pathway, outlines expected analytical characterization, discusses its chemical reactivity, and explores its potential applications, particularly in the development of central nervous system (CNS) therapeutics. The guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its rigid, three-dimensional structure provides a defined exit vector for substituents, which can significantly influence a molecule's interaction with biological targets. Compared to more flexible aliphatic amines or larger heterocyclic systems, the azetidine motif can enhance metabolic stability, improve aqueous solubility, and reduce off-target effects by imposing conformational constraints.[3][4]

The introduction of fluorine, particularly the trifluoromethyl or trifluoroethyl group, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[5] The high electronegativity of fluorine can lower the pKa of nearby amino groups, reducing unwanted interactions with biological targets like the hERG channel. Furthermore, the trifluoroethyl moiety can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[3] The combination of an azetidine core with a trifluoroethyl substituent, as seen in this compound, results in a building block with a compelling set of properties for developing next-generation therapeutics.[6]

Physicochemical and Structural Properties

This compound is a functionalized amine that presents as a valuable intermediate for further chemical elaboration. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1339236-05-3 | [7] |

| Molecular Formula | C₅H₉F₃N₂ | [8] |

| Molecular Weight | 154.13 g/mol | [8] |

| Appearance | Varies; typically an oil or low-melting solid | Supplier Data |

| Purity | ≥95% | [8] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere | [9] |

Structural Diagram

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

The proposed pathway involves the initial protection of 3-hydroxyazetidine, followed by N-alkylation with a trifluoroethylating agent, oxidation of the hydroxyl group to a ketone, reductive amination to introduce the amine functionality, and a final deprotection step.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

This is a standard protection of the commercially available 3-hydroxyazetidine.

-

Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 2.2 eq) and cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-hydroxyazetidine, which can often be used without further purification.

Step 2: Synthesis of 1-(2,2,2-Trifluoroethyl)-3-hydroxyazetidine

This step involves the deprotection of the Boc group and subsequent N-alkylation.

-

Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in a suitable solvent such as 4M HCl in dioxane.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain 3-hydroxyazetidine hydrochloride.

-

Dissolve the crude salt in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf, 1.2 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,2,2-trifluoroethyl)-3-hydroxyazetidine.

Step 3: Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-one

This involves the oxidation of the secondary alcohol to a ketone.

-

Dissolve 1-(2,2,2-trifluoroethyl)-3-hydroxyazetidine (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone, which can be used directly in the next step.

Step 4: Synthesis of this compound

This final step is a reductive amination of the ketone.

-

Dissolve the crude 1-(2,2,2-trifluoroethyl)azetidin-3-one (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of 1M HCl.

-

Basify the mixture with aqueous NaOH and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the trifluoroethyl group.

-

Azetidine CH₂ (adjacent to N-CH₂CF₃): A multiplet around 3.0-3.5 ppm.

-

Azetidine CH (with NH₂): A multiplet around 3.5-4.0 ppm.

-

N-CH₂CF₃: A quartet around 2.8-3.2 ppm, coupled to the fluorine atoms.

-

NH₂: A broad singlet, the chemical shift of which will be concentration and solvent-dependent (typically 1.5-3.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton.

-

Azetidine CH₂: Two signals expected in the range of 50-60 ppm.

-

Azetidine CH-NH₂: A signal in the range of 40-50 ppm.

-

N-CH₂CF₃: A quartet around 55-65 ppm due to coupling with fluorine.

-

CF₃: A quartet around 125-130 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and C-F bonds.

-

N-H Stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹.[9]

-

N-H Bend (primary amine): A band around 1580-1650 cm⁻¹.[9]

-

C-N Stretch (aliphatic amine): A band in the 1020-1250 cm⁻¹ region.[9]

-

C-F Stretch: Strong, characteristic bands in the region of 1000-1350 cm⁻¹.

-

N-H Wag: A broad band between 665-910 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

[M+H]⁺: Expected at m/z = 155.08.

Chemical Reactivity and Handling

Reactivity Profile

The chemical reactivity of this compound is dictated by the primary amino group and the strained azetidine ring.

-

Primary Amine: The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, sulfonylation, and reductive amination with aldehydes and ketones. This functionality makes it an excellent building block for introducing the trifluoroethyl-azetidine moiety into larger molecules.

-

Azetidine Ring: The azetidine ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong nucleophiles or under catalytic hydrogenation, although the N-trifluoroethyl group may influence this reactivity.

-

Basicity: The presence of the electron-withdrawing trifluoroethyl group is expected to lower the basicity (pKa) of both the ring nitrogen and the exocyclic primary amine compared to their non-fluorinated analogs. This can be advantageous in drug design to avoid off-target activities associated with high basicity.

Handling and Safety

As with all amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be a skin and eye irritant.[10] Operations should be carried out in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[11][12]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Central Nervous System (CNS) Drug Discovery

The incorporation of small, rigid, and fluorinated scaffolds is a common strategy in the design of CNS-active agents. The properties of the trifluoroethyl azetidine moiety can enhance blood-brain barrier penetration and improve metabolic stability, making it an attractive component for novel neurotherapeutics.[6]

Scaffold for Combinatorial Libraries

The primary amine handle allows for the straightforward derivatization of this scaffold, making it an ideal starting material for the creation of compound libraries for high-throughput screening.[13] The unique three-dimensional shape of the azetidine core can be exploited to explore new chemical space in the search for novel bioactive compounds.[2]

Conclusion

This compound represents a strategically designed building block that combines the conformational rigidity of the azetidine ring with the beneficial electronic and pharmacokinetic properties of the trifluoroethyl group. While detailed experimental data in the public literature is sparse, its synthesis is feasible through established chemical transformations. Its utility as a scaffold for the development of novel therapeutics, particularly for CNS disorders, is significant. This guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to facilitate its use in innovative research and development programs.

References

- 1. 1343973-39-6|1-(2,2-Difluoroethyl)azetidin-3-amine|BLD Pharm [bldpharm.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2-Fluoroethyl)azetidin-3-amine [myskinrecipes.com]

- 7. This compound, CasNo.1339236-05-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. aksci.com [aksci.com]

- 11. 1-(2,2,-Difluoroethyl)Azetidin-3-Amine Dihydrochloride - Free SDS search [msds.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(2,2,2-trifluoroethyl)azetidin-3-amine, a valuable building block for drug discovery and development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance the physicochemical properties of drug candidates.[1][2] The incorporation of a 2,2,2-trifluoroethyl group can further modulate properties such as basicity and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This document details two primary, logically sound synthetic pathways, provides step-by-step experimental protocols for key transformations, and discusses the critical considerations for each synthetic step. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Trifluoroethyl Azetidine Moiety

The confluence of the strained azetidine ring system and the electron-withdrawing trifluoroethyl group creates a unique chemical entity with significant potential in drug design. Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] Their constrained nature allows for precise positioning of substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.

The introduction of fluorine, particularly as a trifluoromethyl or trifluoroethyl group, is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the trifluoroethyl group lowers the basicity (pKa) of the azetidine nitrogen, which can mitigate off-target effects, such as interactions with aminergic GPCRs, and improve oral bioavailability.[4] Consequently, this compound serves as a key intermediate for the synthesis of more complex molecules where these properties are desired.

Retrosynthetic Analysis and Key Strategic Considerations

Two principal retrosynthetic disconnections are considered for the synthesis of the target compound. These approaches offer flexibility in terms of starting material availability and desired protecting group strategy.

Caption: Retrosynthetic analysis of this compound.

-

Route 1: N-Alkylation of a 3-Aminoazetidine Derivative. This approach involves the formation of the bond between the azetidine nitrogen and the trifluoroethyl group. A common precursor for this route is tert-butyl azetidin-3-ylcarbamate, where the 3-amino group is protected.[5][6][7][8]

-

Route 2: Reductive Amination of an Azetidin-3-one Derivative. This strategy forms the bond between the azetidine at the 3-position and the amino nitrogen, with the trifluoroethyl group already attached to the nitrogen. The key starting material for this route is typically a protected azetidin-3-one, such as 1-Boc-3-azetidinone.[1][9]

The choice between these routes may depend on the commercial availability and cost of the starting materials and reagents. Both pathways converge on a protected intermediate, which is then deprotected to yield the final product. The tert-butoxycarbonyl (Boc) group is a common and versatile choice for protecting the amino functionalities due to its stability in a wide range of conditions and its straightforward removal under acidic conditions.[10][11]

Synthetic Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the key transformations in the synthesis of this compound.

Route 1: N-Alkylation of tert-Butyl Azetidin-3-ylcarbamate

This route commences with the readily available tert-butyl azetidin-3-ylcarbamate. The key step is the N-alkylation with a suitable 2,2,2-trifluoroethylating agent.

Caption: Workflow for the N-Alkylation Route.

Step 1: Synthesis of tert-Butyl (1-(2,2,2-Trifluoroethyl)azetidin-3-yl)carbamate

The N-alkylation of the azetidine nitrogen is typically achieved using a highly reactive trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) or a similar halide. The use of a non-nucleophilic base is crucial to prevent side reactions.

| Parameter | Condition | Rationale |

| Starting Material | tert-Butyl azetidin-3-ylcarbamate | Commercially available, with the 3-amino group protected. |

| Reagent | 2,2,2-Trifluoroethyl triflate | Highly reactive electrophile for efficient alkylation. |

| Base | Diisopropylethylamine (DIPEA) or Proton Sponge | Non-nucleophilic to avoid competing with the azetidine nitrogen. |

| Solvent | Dichloromethane (DCM) or Acetonitrile | Aprotic solvents to prevent reaction with the triflate. |

| Temperature | 0 °C to room temperature | To control the exothermic reaction. |

Experimental Protocol:

-

To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA) (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,2,2-trifluoroethyl triflate (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1-(2,2,2-trifluoroethyl)azetidin-3-yl)carbamate.

Step 2: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine.[10][12][13]

| Parameter | Condition | Rationale |

| Starting Material | tert-Butyl (1-(2,2,2-trifluoroethyl)azetidin-3-yl)carbamate | The protected intermediate from the previous step. |

| Reagent | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Strong acids to efficiently cleave the Boc group. |

| Solvent | Dichloromethane (DCM) or neat TFA | To dissolve the starting material. |

| Temperature | 0 °C to room temperature | The reaction is typically rapid at these temperatures. |

Experimental Protocol:

-

Dissolve tert-butyl (1-(2,2,2-trifluoroethyl)azetidin-3-yl)carbamate (1.0 eq.) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a cold aqueous solution of sodium hydroxide or potassium carbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Reductive Amination of 1-Boc-3-azetidinone

This alternative route involves the reductive amination of a commercially available azetidinone with 2,2,2-trifluoroethylamine.

Caption: Workflow for the Reductive Amination Route.

Step 1: Synthesis of tert-Butyl 3-((2,2,2-Trifluoroethyl)amino)azetidine-1-carboxylate

Reductive amination is a robust and widely used method for C-N bond formation.[1][7] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.[1][14]

| Parameter | Condition | Rationale |

| Starting Material | 1-Boc-3-azetidinone | A common and commercially available building block. |

| Reagent | 2,2,2-Trifluoroethylamine | The source of the trifluoroethylamino group. |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for the iminium ion intermediate. |

| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Aprotic solvents that are compatible with the reaction conditions. |

| Temperature | Room temperature | The reaction proceeds efficiently at ambient temperature. |

Experimental Protocol:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq.) in 1,2-dichloroethane (DCE), add 2,2,2-trifluoroethylamine (1.1 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-((2,2,2-trifluoroethyl)amino)azetidine-1-carboxylate.

Step 2: Deprotection to Yield this compound

The deprotection of the Boc group is carried out under acidic conditions, analogous to the final step in Route 1.

Experimental Protocol:

The protocol for this step is identical to that described in Route 1, Step 2.

Trustworthiness and Self-Validation: Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a thorough analytical characterization is essential. The following techniques are recommended at each stage:

-

Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediates and the final product, and to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. The characteristic shifts and coupling patterns will confirm the formation of the desired product and rule out isomeric impurities.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes: N-alkylation of a protected 3-aminoazetidine and reductive amination of a protected azetidin-3-one. Both strategies utilize standard and well-documented organic transformations. The choice of route will likely be dictated by the availability of starting materials and the specific requirements of the research program. The protocols provided in this guide, based on established methodologies, offer a solid foundation for the successful synthesis and purification of this valuable fluorinated building block, thereby enabling its application in the development of novel therapeutics.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1343973-39-6|1-(2,2-Difluoroethyl)azetidin-3-amine|BLD Pharm [bldpharm.com]

- 5. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

- 8. tert-Butyl azetidin-3-ylcarbamate hydrochloride | [frontierspecialtychemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]

- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties such as solubility and metabolic stability. The introduction of a trifluoroethyl group at the 1-position of the azetidine ring, specifically in 1-(2,2,2-trifluoroethyl)azetidin-3-amine and its analogs, offers a powerful strategy to modulate lipophilicity, basicity, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of molecules.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its structural analogs can be approached through several strategic pathways. A common method involves the N-alkylation of a protected 3-aminoazetidine precursor with a suitable trifluoroethylating agent.

Generalized Synthetic Protocol: N-Trifluoroethylation of 3-Aminoazetidine

This protocol outlines a general procedure for the synthesis of the core scaffold, which can be adapted for the synthesis of various analogs.

Step 1: Protection of 3-Aminoazetidine Commercially available 3-aminoazetidine is typically protected to prevent side reactions at the amine functionality during the subsequent N-alkylation step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine.

Step 2: N-Trifluoroethylation The protected 3-aminoazetidine is then N-alkylated using a trifluoroethylating agent. A practical and catalyst-free method involves the use of trifluoroacetic acid (TFA) in the presence of a silane reducing agent, such as phenylsilane (PhSiH₃).[2] This reaction proceeds without the need for harsh conditions or expensive catalysts.[2]

Step 3: Deprotection The final step involves the removal of the protecting group to yield the desired this compound. For a Boc-protected intermediate, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent like dichloromethane or dioxane.

Structural Analogs and Their Therapeutic Potential

The this compound core can be readily modified to generate a diverse library of structural analogs with a wide range of therapeutic applications. Key areas of modification include substitution at the 3-amino group and modification of the azetidine ring itself.

Key Structural Analogs and Their Applications:

| Analog Class | Therapeutic Target/Application | Rationale for Modification |

| N-Aryl/Heteroaryl Amides | STAT3 Inhibition (Oncology) | The amide linkage allows for the introduction of various aromatic and heteroaromatic systems that can interact with the SH2 domain of STAT3.[3][4] |

| N-Alkyl/Cycloalkyl Amines | GABA Uptake Inhibition (Neurology) | Lipophilic N-substituents can enhance binding to GABA transporters (GATs).[5] |

| Spirocyclic Azetidines | Antibacterial (Infectious Diseases) | The rigid spirocyclic scaffold can confer novel binding modes and improved activity against bacterial targets.[4] |

Mechanism of Action: A Focus on STAT3 Inhibition

A significant body of research has focused on the development of this compound analogs as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3]

The STAT3 Signaling Pathway and Point of Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent activation of target gene transcription, which promotes cell proliferation, survival, and angiogenesis.[6]

Azetidine-based inhibitors have been shown to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[7] Some novel azetidine analogs have even been found to bind irreversibly to cysteine residues within the DNA-binding domain of STAT3.[7]

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel this compound analogs requires a suite of well-established in vitro and cell-based assays.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is a cornerstone for determining the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[4]

Materials:

-

Nuclear extracts containing activated STAT3 (e.g., from NIH3T3/v-Src fibroblasts).

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe.

-

Test compounds dissolved in DMSO.

-

Polyacrylamide gel and electrophoresis apparatus.

Procedure:

-

Pre-incubate nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.

-

Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

-

Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.

-

Visualize the bands using autoradiography.

-

Quantify the inhibition of the STAT3:DNA complex formation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of STAT3 in a cellular context.[6]

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Treat cultured cancer cells with varying concentrations of the test compound for a specified duration.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated STAT3 and total STAT3.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the effect of the inhibitor on STAT3 phosphorylation.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the potency and selectivity of this compound analogs.

Key SAR Insights for Azetidine-Based STAT3 Inhibitors:

-

Azetidine Ring: The 4-membered ring provides a rigid scaffold that improves potency compared to more flexible acyclic or larger ring systems.[4]

-

Stereochemistry: For (R)-azetidine-2-carboxamide analogs, the (R)-enantiomer is generally more potent than the (S)-enantiomer.[4]

-

N-1 Substitution: The 2,2,2-trifluoroethyl group enhances metabolic stability and can improve cell permeability.

-

C-3 Amine Substitution: The nature of the substituent on the 3-amino group is critical for target engagement. For STAT3 inhibitors, bulky hydrophobic groups that can occupy the hydrophobic pocket of the SH2 domain are often preferred.[3]

References

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

Spectroscopic Characterization of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: A Theoretical and Practical Guide

Disclaimer: This technical guide provides a detailed theoretical prediction of the spectroscopic data for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine. As of the latest search, publicly available, experimentally determined NMR, IR, and MS spectra for this specific compound are not available. The following analysis is based on established principles of organic spectroscopy and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.

Introduction

This compound is a fluorinated aliphatic amine that holds potential as a valuable building block in medicinal chemistry. The incorporation of the trifluoroethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prevalent scaffold in many bioactive compounds. This guide provides a comprehensive overview of the expected spectroscopic features of this compound, which are crucial for its unambiguous identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Data

Methodology Insight: The predicted chemical shifts are based on the electronegativity of neighboring atoms and the anisotropic effects of the chemical bonds. The trifluoromethyl group and the nitrogen atoms will have a significant deshielding effect on adjacent protons.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on NH₂ | 1.5 - 2.5 | broad singlet | 2H |

| H on C3 | 3.0 - 3.5 | quintet | 1H |

| H on C2, C4 | 3.5 - 4.0 | multiplet | 4H |

| H on C5 | 2.8 - 3.2 | quartet | 2H |

Interpretation:

-

The protons on the primary amine (NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The proton at the C3 position is expected to be a quintet due to coupling with the four neighboring protons on C2 and C4.

-

The protons on the azetidine ring (C2 and C4) will likely appear as a complex multiplet due to coupling with each other and with the proton at C3.

-

The methylene protons of the trifluoroethyl group (C5) are predicted to be a quartet due to coupling with the three fluorine atoms on the adjacent carbon.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | 45 - 55 |

| C2, C4 | 55 - 65 |

| C5 | 50 - 60 (quartet, J ≈ 30-40 Hz) |

| C6 | 120 - 130 (quartet, J ≈ 270-280 Hz) |

Interpretation:

-

The carbon atoms of the azetidine ring (C2, C3, C4) are expected in the aliphatic amine region.

-

The carbon of the trifluoroethyl group attached to the nitrogen (C5) will be split into a quartet by the three fluorine atoms.

-

The trifluoromethyl carbon (C6) will also appear as a quartet with a much larger coupling constant, which is characteristic of CF₃ groups.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CF₃ | -70 to -80 | triplet |

Interpretation:

-

The three equivalent fluorine atoms of the trifluoromethyl group are expected to appear as a single resonance. This signal will be split into a triplet due to coupling with the two protons on the adjacent carbon (C5).

II. Infrared (IR) Spectroscopy

Methodology Insight: IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on the characteristic absorption bands of amines and fluorinated compounds.[1][2][3]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H stretch | Primary amine |

| 2950 - 2850 | C-H stretch | Aliphatic |

| 1650 - 1580 | N-H bend | Primary amine |

| 1250 - 1020 | C-N stretch | Aliphatic amine |

| 1350 - 1150 | C-F stretch | Trifluoromethyl group |

Interpretation:

-

The presence of a primary amine will be indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[1]

-

Aliphatic C-H stretching will be observed between 2950 and 2850 cm⁻¹.

-

The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range.

-

Strong absorption bands due to the C-F stretching of the trifluoromethyl group are predicted to appear in the 1350-1150 cm⁻¹ region.

III. Mass Spectrometry (MS)

Methodology Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation is based on the stability of the resulting carbocations and neutral losses.

Predicted Molecular Ion:

-

[M]⁺˙: m/z = 154.07

Predicted Fragmentation Pattern

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation:

-

The molecular ion peak ([M]⁺˙) is expected at m/z 154.

-

Loss of the amino group (•NH₂) would result in a fragment at m/z 138.

-

A common fragmentation for trifluoromethyl compounds is the loss of the CF₃ radical, leading to a fragment at m/z 85.

-

Cleavage of the azetidine ring can lead to various smaller fragments. A fragment corresponding to the azetidinyl cation attached to the trifluoroethyl group might be observed. Alpha-cleavage next to the nitrogen of the azetidine ring is also a likely fragmentation pathway.

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument for the chosen solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization:

-

ESI: For polar molecules, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. This is a soft ionization technique that will likely produce the protonated molecule [M+H]⁺.

-

EI: For volatile compounds, introduce the sample into the vacuum of the mass spectrometer where it is bombarded with high-energy electrons. This is a hard ionization technique that will produce the molecular ion and extensive fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, and a mass spectrum is generated.

References

A Technical Guide to the Physicochemical Properties of Trifluoroethylated Azetidines for Drug Discovery

Introduction: The Strategic Value of Trifluoroethylated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique conformational properties and vectoral exit points offer a compelling alternative to more commonly employed saturated heterocycles like pyrrolidine and piperidine. The introduction of a trifluoroethyl group (-CH₂CF₃) onto the azetidine core further enhances its desirability by modulating key physicochemical parameters that are critical for a compound's pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth exploration of the core physical characteristics of trifluoroethylated azetidines, offering researchers, scientists, and drug development professionals a framework for understanding and leveraging these properties. We will delve into the causality behind experimental choices for characterizing these molecules and provide detailed, self-validating protocols for their assessment.

Lipophilicity (LogP/LogD): Navigating the Cellular Maze

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The trifluoroethyl group significantly impacts the lipophilicity of the parent azetidine scaffold.

The Influence of the Trifluoroethyl Group

The trifluoroethyl moiety generally increases lipophilicity due to the presence of the three fluorine atoms.[4] This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes, a crucial step for reaching its intracellular target.[3] However, the effect of fluorination on lipophilicity is not always straightforward and can be influenced by the overall molecular context.[5][6]

Quantitative Assessment of Lipophilicity

The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the standard metric for lipophilicity.[7]

| Property | Typical Range for Trifluoroethylated Azetidines | Implication in Drug Discovery |

| LogP/LogD | 0.5 - 3.5 | Modulates membrane permeability and aqueous solubility. |

Table 1: General Lipophilicity Profile of Trifluoroethylated Azetidines.

Experimental Protocol: LogP Determination by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for LogP determination.[8]

Objective: To determine the octanol-water partition coefficient (LogP) of a neutral trifluoroethylated azetidine.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Volumetric flasks

-

Separatory funnel

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC system

Methodology:

-

Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 1 hour and then allow the phases to separate overnight.

-

Standard Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous standard solution with an equal volume of the n-octanol phase.

-

Equilibration: Shake the funnel for at least 1 hour at a constant temperature to ensure complete partitioning.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the test compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Compound]octanol / [Compound]water ) where [Compound]octanol is determined by mass balance: [Compound]initial aqueous - [Compound]final aqueous.

Basicity (pKa): The Protonation State and its Consequences

The basicity of the azetidine nitrogen is a pivotal characteristic, influencing a compound's solubility, receptor interactions, and potential for off-target effects. The strong electron-withdrawing nature of the trifluoroethyl group significantly modulates this property.

Inductive Effects of the Trifluoroethyl Group

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group. When attached to the azetidine nitrogen via an ethyl linker, it reduces the electron density on the nitrogen atom through the inductive effect. This decrease in electron density lowers the basicity of the nitrogen, resulting in a lower pKa value compared to its non-fluorinated counterpart.[9]

| Compound | Typical pKa of Conjugate Acid | Rationale |

| Azetidine | ~11.29 | High electron density on nitrogen. |

| N-ethylazetidine | ~11.1 | Alkyl group is weakly electron-donating. |

| N-(2,2,2-trifluoroethyl)azetidine | 7.5 - 8.5 | Strong inductive electron withdrawal by the -CF₃ group. |

Table 2: Comparative pKa Values of Azetidine Derivatives.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[10][11]

Objective: To determine the pKa of a trifluoroethylated azetidine.

Materials:

-

Test compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water to create a solution of known concentration (typically 1-10 mM).

-

Titration Setup: Place the beaker with the sample solution on a stir plate, immerse the pH electrode, and begin gentle stirring.

-

Titration: Add the standardized HCl solution in small, precise increments from the burette. Record the pH reading after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is protonated, which corresponds to the midpoint of the steepest part of the titration curve (the equivalence point). This can be more accurately determined from the first or second derivative of the titration curve.[12][13]

Conformational Preferences: Shape-Shifting for Biological Activity

The four-membered azetidine ring is not planar and exists in a puckered conformation.[14] The substituents on the ring, including the trifluoroethyl group, can significantly influence the preferred ring pucker and the orientation of the substituents, which in turn affects how the molecule interacts with its biological target.

Azetidine Ring Puckering

The azetidine ring can adopt two primary puckered conformations, often described by a puckering angle and a pseudo-rotational phase angle. The energy barrier between these conformations is relatively low, allowing for dynamic interconversion.

Impact of Trifluoroethylation on Conformation

The bulky and electronegative trifluoroethyl group can introduce steric and electronic biases that favor a particular ring conformation. Computational modeling and NMR spectroscopy are powerful tools for elucidating these conformational preferences.[14]

Experimental Workflow: Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution.[15][16]

Objective: To elucidate the preferred conformation of a trifluoroethylated azetidine in solution.

Workflow:

Caption: Workflow for Conformational Analysis using NMR.

Key Steps:

-

¹H and ¹⁹F NMR: Provide information on the chemical environment of protons and fluorine atoms.[17][18]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign protons within the azetidine ring.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing crucial distance constraints for determining the three-dimensional structure.[19]

-

J-Coupling Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle and can be used to determine the ring pucker.

Metabolic Stability: Resisting the Body's Defenses

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[20][21] High metabolic stability is often desirable to ensure a longer drug half-life and sustained therapeutic effect.[22]

The "Metabolic Shielding" Effect of Trifluoroethylation

The introduction of a trifluoroethyl group can significantly enhance metabolic stability.[23][24] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the bulky CF₃ group can sterically hinder access of metabolic enzymes to adjacent sites on the molecule, a concept known as "metabolic shielding."[25]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common in vitro method to assess metabolic stability.[26][27][28][29]

Objective: To determine the in vitro metabolic stability of a trifluoroethylated azetidine.

Materials:

-

Test compound

-

Pooled human liver microsomes (or from other species)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Methodology:

Caption: In Vitro Metabolic Stability Assay Workflow.

Key Steps:

-

Incubation: The test compound is incubated with liver microsomes at 37°C in the presence of an NADPH regenerating system, which provides the necessary cofactors for CYP enzyme activity.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solvent like acetonitrile.

-

Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

| Parameter | Calculation | Significance |

| In vitro t½ (min) | 0.693 / k | Time taken for 50% of the compound to be metabolized. |

| Intrinsic Clearance (Clint, µL/min/mg protein) | (V/P) * k | Rate of metabolism independent of blood flow. |

Table 3: Key Parameters from In Vitro Metabolic Stability Assays. (k = elimination rate constant, V = incubation volume, P = protein concentration).

Conclusion: A Versatile Scaffold for Drug Design

Trifluoroethylated azetidines represent a powerful and versatile class of building blocks in medicinal chemistry. Their unique physicochemical properties, including modulated lipophilicity and basicity, distinct conformational preferences, and enhanced metabolic stability, provide drug designers with a valuable toolset to overcome common challenges in drug development. A thorough understanding and experimental characterization of these properties, as outlined in this guide, are essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. research.brighton.ac.uk [research.brighton.ac.uk]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mttlab.eu [mttlab.eu]

- 21. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. pharmacyjournal.org [pharmacyjournal.org]

- 26. mercell.com [mercell.com]

- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 28. bioivt.com [bioivt.com]

- 29. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Unlocking the Therapeutic Potential of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: A Technical Guide for Novel CNS Drug Discovery

Abstract

The quest for novel therapeutics targeting central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. Within this landscape, the modulation of glutamatergic neurotransmission via inhibition of the Glycine Transporter 1 (GlyT1) has emerged as a promising strategy, particularly for addressing the cognitive and negative symptoms of schizophrenia. This technical guide delves into the scientific rationale and experimental pathways for investigating the biological activity of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine, a compelling yet under-documented small molecule. By leveraging established principles of GlyT1 inhibitor design and function, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this novel chemical entity. We will dissect the hypothesized mechanism of action, provide detailed in-vitro and in-vivo experimental protocols, and present a logical workflow for its evaluation as a potential CNS therapeutic.

Introduction: The Azetidine Scaffold and the Promise of GlyT1 Inhibition

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1] The incorporation of a trifluoroethyl group can further enhance metabolic stability and blood-brain barrier penetration due to the unique properties of fluorine.[2] While specific biological data for this compound is not extensively published, its structural motifs strongly suggest a potential interaction with the Glycine Transporter 1 (GlyT1).

GlyT1 is a key regulator of glycine levels in the synaptic cleft.[3] Glycine acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[4] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[5] By inhibiting GlyT1, the reuptake of glycine from the synapse is slowed, leading to an increase in its local concentration.[6] This, in turn, potentiates NMDA receptor activity, offering a therapeutic avenue to ameliorate the symptoms of schizophrenia and other CNS disorders characterized by glutamatergic dysregulation.[7][8]

This guide, therefore, puts forth the central hypothesis that This compound acts as a selective inhibitor of GlyT1 , and outlines a comprehensive strategy to validate this hypothesis and explore its therapeutic utility.

Hypothesized Mechanism of Action: Potentiation of NMDA Receptor Function

The proposed biological activity of this compound is centered on its ability to inhibit GlyT1, thereby enhancing NMDA receptor-mediated neurotransmission. The following diagram illustrates this hypothesized signaling pathway.

Caption: Hypothesized mechanism of this compound action.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the biological activity of this compound, a multi-tiered experimental approach is essential, progressing from in-vitro target engagement to in-vivo efficacy models.

In-Vitro Characterization: Confirming GlyT1 Inhibition

The initial phase of investigation focuses on confirming direct interaction with and inhibition of the GlyT1 transporter.

3.1.1. Primary Screening: Glycine Uptake Assay

This assay provides a direct measure of the compound's ability to inhibit GlyT1 function.

-

Principle: To measure the uptake of radiolabeled glycine ([³H]glycine) into cells recombinantly expressing human GlyT1. A reduction in glycine uptake in the presence of the test compound indicates inhibitory activity.

-

Protocol:

-

Cell Culture: Culture a stable cell line (e.g., CHO or HEK293 cells) expressing human GlyT1.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay:

-

Plate the GlyT1-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound or a known GlyT1 inhibitor (e.g., Sarcosine) as a positive control.[9]

-

Initiate glycine uptake by adding a solution containing [³H]glycine.

-

Incubate for a defined period at 37°C.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of glycine uptake is inhibited).

-

3.1.2. Selectivity Profiling: Counter-Screening Against GlyT2

To establish selectivity, it is crucial to assess the compound's activity against the closely related Glycine Transporter 2 (GlyT2).

-

Principle: Similar to the GlyT1 uptake assay, but using a cell line expressing human GlyT2.

-

Protocol: Follow the same procedure as the GlyT1 glycine uptake assay, substituting the GlyT1-expressing cell line with a GlyT2-expressing cell line.

-

Data Analysis: Determine the IC₅₀ value for GlyT2 inhibition and compare it to the GlyT1 IC₅₀ to establish a selectivity ratio.

3.1.3. Advanced Characterization: MS Binding Assays

Mass spectrometry-based binding assays offer a direct and label-free method to determine binding affinity.[10][11]

-

Principle: This method quantifies the displacement of a known GlyT1 ligand (reporter ligand) by the test compound from the transporter protein.

-

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from GlyT1-expressing cells.

-

Binding Reaction: Incubate the membrane preparation with a known concentration of a reporter ligand and varying concentrations of this compound.

-

Separation and Detection: Separate the bound and free reporter ligand and quantify the amount of bound ligand using LC-MS/MS.

-

Data Analysis: Determine the pKi value, which represents the negative logarithm of the inhibitory constant.